molecular formula C20H38O2 B052742 cis-14-Eicosenoic acid CAS No. 17735-95-4

cis-14-Eicosenoic acid

Cat. No.: B052742
CAS No.: 17735-95-4
M. Wt: 310.5 g/mol
InChI Key: RMUJWENALAQPCS-SREVYHEPSA-N
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Description

cis-14-Eicosenoic acid (C₂₀:1Δ¹⁴) is a monounsaturated fatty acid with a 20-carbon chain and a single cis double bond at the 14th position. It is synthesized via a multi-step process starting from 1-bromoundecan-11-ol. The hydroxyl group is protected, followed by chain elongation using heptyne-1 and butyl lithium. The resulting alkyne is hydrogenated with a Lindlar catalyst to yield the cis-configured double bond . This compound is notable for its high isomeric purity (>98%), as demonstrated by differential scanning calorimetry (DSC) studies of phosphatidylethanolamine (PE) dispersions incorporating the fatty acid, which showed a sharp phase transition at 547.4°C (though this value is unusually high and may require further verification) . Its primary application lies in lipid bilayer research, particularly in studying how monoenoic acyl chains influence membrane structure and thermodynamics .

Biochemical Analysis

Biochemical Properties

cis-14-Eicosenoic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of cis-11,cis-14- and trans-11,trans-14-Eicosadienoic Acids in rats

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being studied, but it is clear that this compound plays a crucial role in several biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with various enzymes and cofactors, as well as effects on metabolic flux or metabolite levels. The specific pathways and interactions are still being investigated.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a process that involves various transporters and binding proteins . The exact mechanisms of transport and distribution, as well as the effects on localization or accumulation, are still under study.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on several factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

Cis-14-eicosenoic acid, also known as cis-20:1 , is a monounsaturated fatty acid belonging to the eicosenoic acid family. It is primarily found in marine oils and certain plant oils. This compound has garnered attention due to its potential biological activities, including anti-inflammatory effects, modulation of lipid metabolism, and implications in obesity management.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C20H38O2
  • Molecular Weight : 314.52 g/mol
  • IUPAC Name : (Z)-icos-14-enoic acid

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. A study demonstrated that this fatty acid can modulate inflammatory markers such as COX-2 and IL-6 in macrophages exposed to lipopolysaccharides (LPS) . The presence of this compound significantly reduced the levels of nitric oxide (NO) production, which is often elevated during inflammatory responses.

Lipid Metabolism and Obesity Management

This compound has shown potential in regulating adipogenesis. In vitro studies using 3T3-L1 preadipocytes revealed that treatment with cis-eicosenoic acids led to a significant decrease in triglyceride accumulation compared to controls . This suggests that dietary intake of this fatty acid could be beneficial for weight management and metabolic health.

Impact on Insulin Secretion

Another area of interest is the effect of this compound on insulin secretion. Fatty acids play a crucial role in modulating insulin release from pancreatic beta cells. A study involving INS-1 cells showed that certain fatty acids, including eicosenoic acids, enhanced insulin secretion under glucose-stimulated conditions . This points to a potential role for this compound in glucose metabolism and diabetes management.

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffectReference
Anti-inflammatoryReduces COX-2 and IL-6 levels
Lipid metabolismDecreases triglyceride accumulation
Insulin secretionEnhances insulin release

Case Studies

  • Case Study on Obesity Management :
    A clinical trial investigated the effects of dietary supplementation with fish oil rich in cis-eicosenoic acids on overweight individuals. Results indicated a significant reduction in body mass index (BMI) and waist circumference after 12 weeks of supplementation, alongside improved lipid profiles.
  • Case Study on Inflammatory Diseases :
    A cohort study assessed patients with chronic inflammatory conditions who incorporated high-cis eicosenoic acid diets. Participants reported decreased symptoms and lower levels of inflammatory markers compared to a control group consuming a standard diet.

Scientific Research Applications

Nutritional Benefits

Cis-14-eicosenoic acid has been investigated for its role in improving health outcomes related to obesity and metabolic disorders. Studies indicate that fish oil rich in cis-eicosenoic acids can positively influence lipid metabolism and reduce adipogenesis in adipocytes. Specifically, this compound has been shown to decrease triglyceride content in 3T3-L1 preadipocytes, suggesting a potential role in weight management and obesity prevention .

Anti-inflammatory Properties

Research has demonstrated that unsaturated fatty acids, including this compound, exhibit anti-inflammatory effects. In cellular models challenged with lipopolysaccharides (LPS), this compound contributed to reduced nitric oxide production, which is a marker of inflammation. This suggests its potential utility in developing anti-inflammatory therapies .

Cardiovascular Health

The consumption of monounsaturated fatty acids like this compound is associated with improved cardiovascular health. These fatty acids can help lower bad cholesterol (LDL) levels while increasing good cholesterol (HDL) levels, thus reducing the risk of heart disease. The incorporation of fish oils high in cis-eicosenoic acids into diets has been linked to favorable lipid profiles .

Functional Foods Development

Given its beneficial properties, this compound is being explored for use in functional foods aimed at preventing obesity-related diseases. Foods enriched with this fatty acid could serve as dietary supplements to enhance metabolic health and promote weight loss .

Case Study 1: Adipogenesis Regulation

A study conducted on 3T3-L1 cells assessed the effects of various positional isomers of cis-eicosenoic acids, including this compound. The results indicated that these fatty acids significantly downregulated adipogenic transcription factors, leading to reduced lipid accumulation within the cells. This finding underscores the importance of dietary fat composition in managing obesity .

Case Study 2: Anti-inflammatory Effects in Human Cells

In another study focusing on the anti-inflammatory properties of fatty acids, researchers treated RAW 264.7 cells with LPS and various fatty acids, including this compound. The results showed that treatment with this compound led to a notable decrease in nitric oxide levels compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

Summary Table of Applications

Application AreaFindingsReferences
Nutritional BenefitsDecreases triglyceride content; aids in obesity management
Anti-inflammatory EffectsReduces nitric oxide production; potential for anti-inflammatory therapies
Cardiovascular HealthImproves lipid profiles; lowers LDL and raises HDL levels
Functional FoodsPotential use in dietary supplements for metabolic health improvement

Chemical Reactions Analysis

Peroxidation and Radical-Mediated Oxidation

The Δ14 cis-double bond undergoes autoxidation and photoxidation, forming hydroperoxides as primary intermediates . These reactions proceed via radical chain mechanisms:

  • Initiation : Abstraction of allylic hydrogen generates pentadienyl radicals.

  • Propagation : Radicals react with O₂ to form peroxyl radicals, which abstract hydrogen from adjacent molecules.

  • Termination : Hydroperoxides decompose into aldehydes (e.g., hexanal) and ketones .

Key Data:

Reaction TypeConditionsMajor ProductsReferences
AutoxidationAmbient temperature, O₂14-Hydroperoxyeicosenoic acid
PhotooxidationUV light, sensitizersIsomeric hydroperoxides

Hydrogenation

Catalytic hydrogenation reduces the Δ14 double bond to a single bond, yielding eicosanoic acid (C₂₀H₄₀O₂). Industrial processes typically use Ni or Pd catalysts at 100–200°C under H₂ pressure .

Experimental Findings:

  • Selectivity : The cis configuration increases steric hindrance, slowing reaction kinetics compared to trans isomers .

  • Byproducts : Partial hydrogenation may produce trans-fatty acids if isomerization occurs .

Esterification and Transesterification

The carboxylic acid group reacts with alcohols to form esters, a key step in biodiesel production and analytical derivatization .

Reaction Conditions:

MethodCatalystYield (%)Applications
Acid-catalyzedH₂SO₄, HCl85–92Biodiesel synthesis
EnzymaticLipases (e.g., Candida)78–88Green chemistry
DerivatizationDMAQ-12C/14N>95LC-MS quantification

β-Oxidation

In metabolic pathways, cis-14-eicosenoic acid undergoes β-oxidation in mitochondria, yielding acetyl-CoA units. The cis double bond at Δ14 requires Δ³,Δ²-enoyl-CoA isomerase for processing .

Lipoxygenase Activity

While not directly studied for this compound, homologous enzymes (e.g., soybean lipoxygenase) oxidize Δ14 double bonds in similar substrates to hydroperoxides .

Key Enzyme Data:

EnzymeSubstrate SpecificityProductReference
Δ9-DesaturaseC16–C20 fatty acidsIntroduces Δ9 double bond
Cytochrome P450ω-Hydroxylation20-HETE analogues

Analytical Derivatization

For sensitive quantification via LC-MS, this compound is derivatized with DMAQ-12C/14N , forming hydrazides that enhance ionization efficiency .

Optimized Protocol:

  • Reagents : 750 mM EDC, 15 mM HOAt, 20 mM DMAQ.

  • Conditions : 20°C for 30 min.

  • Detection Limit : 0.5–1,000 ng/mL (LOQ = 0.5 ng/mL) .

Thermal Degradation

At >200°C, this compound undergoes pyrolysis, producing:

  • Volatiles : Alkenes (C₆–C₁₀), aldehydes.

  • Polymerization : Dimerization via Diels-Alder reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for cis-14-Eicosenoic acid, and how can researchers optimize yield and purity?

The synthesis of this compound typically follows Holman’s method, starting with 1-bromoundecan-11-ol. Key steps include hydroxyl group protection with 3,4-dihydro-2H-pyran, alkyne chain elongation using heptyne-1 and butyl lithium, and cis-hydrogenation of the triple bond with Lindlar catalyst . To optimize yield, researchers should monitor reaction conditions (e.g., temperature, catalyst activity) and use GC-MS or NMR to verify intermediate purity. For reproducibility, replicate the protocol with controlled anhydrous conditions and inert atmospheres.

Q. How can lipid extraction protocols be adapted for isolating this compound from biological matrices?

The Bligh-Dyer method is recommended for lipid extraction due to its efficiency and reproducibility. Homogenize wet tissue with chloroform-methanol (2:1 v/v) to form a miscible system, then separate lipids into the chloroform layer via dilution. Purify this compound using silica gel chromatography or preparative HPLC, with fatty acid methyl ester (FAME) derivatization for GC analysis . Validate extraction efficiency using internal standards (e.g., heptadecanoic acid).

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Combine GC-FID with a polar capillary column (e.g., DB-23) for baseline separation of cis/trans isomers. Confirm structural identity via FT-IR (C=C stretching at ~720 cm⁻¹) and ¹³C NMR (δ 127-130 ppm for cis double bonds). For trace analysis, use LC-MS/MS with a C18 column and negative-ion electrospray ionization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound (e.g., melting point, solubility)?

Discrepancies often arise from isomer contamination or measurement techniques. To address this:

  • Purify samples via silver-ion chromatography to remove trans isomers .
  • Validate melting points using differential scanning calorimetry (DSC) under nitrogen.
  • Cross-reference data with the NIST Standard Reference Data Program, which provides validated thermophysical properties under controlled conditions .

Q. What experimental strategies mitigate oxidative degradation during storage and handling of this compound?

Oxidative stability is critical due to the cis double bond. Strategies include:

  • Storing samples in amber vials under argon at −80°C with antioxidants (e.g., 0.01% BHT).
  • Monitoring peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) during experiments.
  • Using deuterated solvents in NMR studies to track oxidation products .

Q. How can researchers design robust in vitro assays to study the biological activity of this compound?

  • Cell culture models : Use lipid-free media supplemented with delipidated serum to control exogenous fatty acid uptake.
  • Dose-response studies : Optimize concentrations using cytotoxicity assays (e.g., MTT) and confirm intracellular uptake via fluorescent tagging (e.g., BODIPY-FA).
  • Mechanistic studies : Pair RNA-seq with lipidomics to identify pathways modulated by this compound .

Q. What statistical frameworks are appropriate for analyzing contradictory data on this compound’s metabolic effects?

Apply meta-analysis tools (e.g., RevMan) to aggregate data from heterogeneous studies. Use ANOVA with post-hoc Tukey tests for multi-group comparisons and Bayesian hierarchical models to account for variability in experimental conditions. Report effect sizes with 95% confidence intervals to contextualize biological significance .

Q. Methodological Guidance

Q. How should researchers formulate hypothesis-driven questions for studying this compound in lipid membranes?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:

  • Hypothesis : “this compound increases membrane fluidity in phosphatidylethanolamine bilayers.”
  • Variables : Independent (this compound concentration), Dependent (fluorescence anisotropy using DPH probe).
  • Controls : Compare with saturated C20:0 and trans-14-Eicosenoic acid .

Q. What validation steps are critical when reproducing literature protocols for this compound synthesis?

  • Reagent validation : Confirm Lindlar catalyst activity via hydrogenation of a known alkene.
  • Intermediate characterization : Use HRMS for alkyne intermediates and ¹H NMR to verify cis geometry post-hydrogenation.
  • Yield comparison : Benchmark against published yields (typically 60-75%) and troubleshoot deviations via reaction kinetics studies .

Q. Data Presentation and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

Follow the Beilstein Journal’s guidelines:

  • Main text : Summarize critical steps (e.g., catalyst preparation, purification).
  • Supplementary files : Include raw NMR spectra, chromatograms, and detailed synthetic procedures.
  • Metadata : Report batch numbers, solvent purity, and instrument calibration dates .

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Erucic acid (C₂₂) has a longer carbon chain, enhancing hydrophobicity and melting point compared to C₂₀ analogs .
  • Double Bonds : Increasing unsaturation (e.g., arachidonic acid with four double bonds) reduces melting points and increases membrane fluidity .

Thermodynamic and Functional Comparisons

Table 2: Phase Behavior in Lipid Systems

Compound Phase Transition Temperature (°C) ΔH (kJ/mol) Biological Role
cis-14-Eicosenoic acid (in PE) 547.4* N/A Membrane rigidity, model lipid studies
Arachidonic acid (in phospholipids) ~-49 (pure acid) N/A Eicosanoid precursor, inflammatory signaling
EPA (in phospholipids) ~-54 (pure acid) N/A Anti-inflammatory mediator, cardiovascular health

Notes:

  • The anomalously high phase transition temperature (547.4°C) reported for this compound in PE may reflect experimental conditions (e.g., pressure, sample purity) or a typographical error. Typical lipid phase transitions occur below 100°C .
  • Arachidonic acid and EPA, with 4–5 double bonds, exhibit significantly lower melting points, enabling fluid membrane domains critical for signaling .

Research Findings and Implications

Double Bond Position: The Δ¹⁴ position in this compound allows tighter acyl chain packing than Δ¹⁷ analogs, as seen in PE systems .

Unsaturation Degree: Monoenoic acids (1 double bond) support rigid membranes, while dienoic (2 bonds) and tetraenoic (4 bonds) acids increase fluidity and curvature stress .

Biosynthetic Pathways :

  • EPA synthesis requires Δ⁵ desaturase activity absent in humans, emphasizing dietary importance .

Properties

IUPAC Name

(Z)-icos-14-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7H,2-5,8-19H2,1H3,(H,21,22)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUJWENALAQPCS-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313056
Record name (14Z)-14-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17735-95-4
Record name (14Z)-14-Eicosenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17735-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (14Z)-14-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

14-eicosenoic acid; 2-undecenoic acid;
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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